molecular formula C13H26N2O2 B11763099 Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate

Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate

Cat. No.: B11763099
M. Wt: 242.36 g/mol
InChI Key: VMRFOAKRGLYJKU-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an ethyl(methyl)amino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl(methyl)amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in the synthesis include base catalysts such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The tert-butyl and ethyl(methyl)amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like alkyl halides and electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or drug precursor.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 4-[ethyl(methyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-6-14(5)11-7-9-15(10-8-11)12(16)17-13(2,3)4/h11H,6-10H2,1-5H3

InChI Key

VMRFOAKRGLYJKU-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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